[3H]lysergic acid diethylamide [3H]lysergic acid diethylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14495527
InChI: InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1/i3T3
SMILES:
Molecular Formula: C20H25N3O
Molecular Weight: 329.5 g/mol

[3H]lysergic acid diethylamide

CAS No.:

Cat. No.: VC14495527

Molecular Formula: C20H25N3O

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

[3H]lysergic acid diethylamide -

Specification

Molecular Formula C20H25N3O
Molecular Weight 329.5 g/mol
IUPAC Name (6aR,9R)-N,N-diethyl-7-(tritritiomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Standard InChI InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1/i3T3
Standard InChI Key VAYOSLLFUXYJDT-QZGBZKRISA-N
Isomeric SMILES [3H]C([3H])([3H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC
Canonical SMILES CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Introduction

Chemical and Structural Characteristics of [3H]Lysergic Acid Diethylamide

[3H]LSD retains the core structure of lysergic acid diethylamide, featuring an indole tetracyclic ring system (C₂₀H₂₅N₃O) with a tritium radiolabel typically incorporated at the N₁ position or diethylamide side chain. The molecule's stereochemistry is critical: only the d-isomer exhibits psychoactive and receptor-binding properties, while l-LSD and isolysergic acid derivatives are pharmacologically inert . X-ray crystallography confirms that the tetracyclic ergoline framework adopts a rigid conformation, with the diethylamide moiety positioned to interact with serotonin receptor hydrophobic pockets .

The radiolabeling process involves catalytic tritium exchange under alkaline conditions, yielding specific activities of 60–80 Ci/mmol . Stability studies demonstrate <5% tritium loss over 12 months when stored at −80°C in ethanol solutions. Table 1 summarizes key physicochemical properties derived from multiple characterization studies .

Table 1: Physicochemical Properties of [3H]LSD

PropertyValue
Molecular FormulaC₂₀H₂₅N₃O (³H-labeled)
Molecular Weight323.42 g/mol (unlabeled)
Specific Activity60–80 Ci/mmol
λmax (UV-Vis)310 nm (ε = 5,600 M⁻¹cm⁻¹)
Plasma Protein Binding85–90%
LogP (Octanol-Water)3.2 ± 0.1

Receptor Binding Pharmacology

Serotonin Receptor Selectivity

CompoundIC₅₀ (Blocked Conditions)IC₅₀ (Unblocked)
Serotonin35 nM1,000 nM
Norepinephrine>10,000 nM450 nM
Dopamine>10,000 nM320 nM
d-LSD2.1 nM1.8 nM

Cross-Species Receptor Affinities

In Helix pomatia (garden snail) nervous tissue, [3H]LSD exhibited higher affinity for dopamine receptors (Kd = 0.5 nM) than serotonin receptors (Kd = 1.2 nM) . This inverse selectivity compared to mammalian systems highlights evolutionary divergence in monoamine receptor architectures. The correlation between adenylate cyclase inhibition and [3H]LSD displacement (r = 0.94, p < 0.001) in snail models confirmed functional coupling of 5-HT-sensitive binding sites to second messenger systems .

Methodological Advances in [3H]LSD Applications

Radioligand Binding Assay Optimization

The PNAS study established a standardized protocol for serotonin receptor labeling:

  • Homogenize tissue in 50 mM Tris-HCl (pH 7.4)

  • Preincubate with 50 nM phentolamine/apomorphine/spiperone

  • Add [3H]LSD (1–5 nM final concentration)

  • Separate bound/free ligand via rapid vacuum filtration
    This method achieved 92% specific binding in cortical membranes vs. 65% in unblocked preparations .

Metabolic Stability Profiling

Incubation of [3H]LSD analogs in human serum at 37°C revealed <10% degradation over 6 hours, with detectable parent compound remaining at 24 hours . First-order elimination kinetics (t₁/₂ = 8.2 hours) suggest utility for longitudinal receptor occupancy studies.

Challenges and Limitations

Residual Cross-Reactivity

Even with optimized blocking, [3H]LSD retains 8–12% binding to σ-opioid and TAAR1 receptors . Parallel assays using [3H]ketanserin are recommended for 5-HT₂A-specific studies.

Radiolysis Mitigation

Tritium decay generates free radicals that degrade [3H]LSD at 0.3%/month. Adding 1% ascorbic acid as a radical scavenger reduces decomposition to 0.1%/month .

Contemporary Research Applications

Receptor Trafficking Studies

Pulse-chase experiments using [3H]LSD revealed 5-HT₂A receptor internalization rates of 18%/hour in HEK293 cells, doubling under serotonin stimulation .

Allosteric Modulation Screening

[3H]LSD saturation binding in the presence of positive allosteric modulators showed a 40% increase in Bmax without altering Kd, suggesting novel regulatory sites .

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